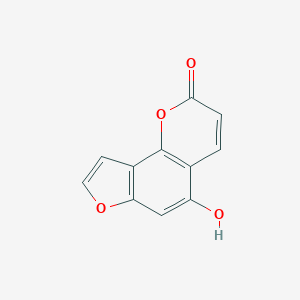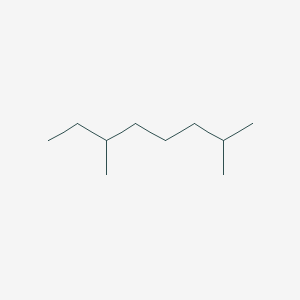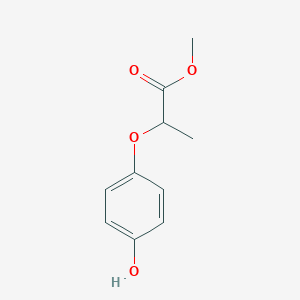
3-Chloro-5-fluorophénol
Vue d'ensemble
Description
3-Chloro-5-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring. This compound is a colorless crystalline solid with a distinct odor and is immiscible with water but soluble in organic solvents such as alcohol and ether .
Applications De Recherche Scientifique
3-Chloro-5-fluorophenol is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of substituted amides, which act as antagonists or inverse agonists of cannabinoid-1 receptors. These compounds are explored for their potential in treating pain, inflammation, osteoarthritis, and rheumatoid arthritis . Additionally, it is used in the synthesis of various heteroarylcarboxamide antagonists for the PGE2 receptor EP4, which is involved in inflammatory processes .
Mécanisme D'action
Target of Action
3-Chloro-5-fluorophenol is primarily used in the preparation of substituted amides that act as antagonists and/or inverse agonists of the cannabinoid-1 receptor . This suggests that the primary target of this compound is the cannabinoid-1 receptor.
Biochemical Pathways
Given its role in the synthesis of cannabinoid-1 receptor antagonists, it can be inferred that it may affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of 3-Chloro-5-fluorophenol’s action are likely related to its role as an antagonist or inverse agonist of the cannabinoid-1 receptor . By inhibiting the activity of these receptors, it could potentially modulate various physiological processes regulated by the endocannabinoid system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-fluorophenol involves the halogenation of phenol. The process typically uses fluorochlorophosphate as the fluorinating agent. The reaction is carried out under controlled temperature and reaction time to ensure the selective introduction of chlorine and fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-fluorophenol can be achieved through large-scale halogenation reactions. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenol: Similar in structure but with the fluorine atom at the 4-position instead of the 5-position.
3-Chloro-2-fluorophenol: Fluorine atom at the 2-position.
4-Chloro-3-fluorophenol: Chlorine and fluorine atoms at the 4 and 3 positions, respectively.
Uniqueness
3-Chloro-5-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms at the 3 and 5 positions, respectively, allows for selective interactions with molecular targets, making it a valuable intermediate in the synthesis of pharmacologically active compounds .
Propriétés
IUPAC Name |
3-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378661 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-70-5 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the critical considerations regarding regioisomer impurities in pharmaceutical raw materials like 3-chloro-5-fluorophenol?
A: Regioisomer impurities, which are isomers with the same molecular formula but different atom arrangement within the molecule, are a significant concern in pharmaceutical manufacturing. [] Even small amounts of these impurities can impact the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods, such as the gas chromatography method described in the paper, to detect and quantify these impurities in raw materials like 3-chloro-5-fluorophenol. [] This allows manufacturers to control impurity levels throughout the production process, ensuring the quality and safety of the final pharmaceutical product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)








![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

